Methyl 2-[(diphenylacetyl)amino]benzoate
Description
Methyl 2-[(diphenylacetyl)amino]benzoate is a methyl ester derivative of 2-aminobenzoic acid, modified at the amino group with a diphenylacetyl moiety. This compound features a bulky, lipophilic diphenylacetyl substituent, distinguishing it from simpler 2-aminobenzoate derivatives. The compound’s structure suggests applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, due to the amide functionality and aromatic groups .
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO3/c1-26-22(25)18-14-8-9-15-19(18)23-21(24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,23,24) |
InChI Key |
XLXHZMFEMMSZJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Metsulfuron-methyl)
- Structure : These compounds share the methyl benzoate backbone but incorporate sulfonylurea groups (e.g., 4-methoxy-6-methyl-1,3,5-triazinyl or pyrimidinyl sulfonamide substituents) .
- Key Differences :
- Functional Groups : Sulfonylurea herbicides feature sulfonamide and triazine/pyrimidine rings, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s diphenylacetyl amide group lacks sulfonamide functionality, suggesting divergent biological targets .
- Lipophilicity : The diphenylacetyl group increases hydrophobicity compared to sulfonylureas, which may reduce water solubility but enhance membrane permeability .
Methyl 2-[(2-aminophenyl)ethynyl]benzoate
- Structure: Contains an ethynyl linkage between the benzoate and an aminophenyl group .
- Key Differences: Rigidity vs. The diphenylacetyl group, with rotatable bonds, offers conformational flexibility, which may influence binding to biological targets . Synthesis: Prepared via amide bond formation using dichlorotriphenylphosphorane, whereas the target compound likely requires coupling diphenylacetic acid with methyl 2-aminobenzoate .
Methyl 4-Acetamido-2-hydroxybenzoate
- Structure : Features acetamido and hydroxyl substituents on the benzoate ring .
- Key Differences :
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. The diphenylacetyl group lacks such groups, reducing solubility but increasing lipid affinity .
- Applications : Acetamido derivatives are intermediates in drug synthesis (e.g., antibiotics), whereas the diphenylacetyl variant’s bulkiness may suit receptor antagonism .
Physicochemical Properties
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